Palbociclib - 571190-30-2

Palbociclib

Catalog Number: EVT-278636
CAS Number: 571190-30-2
Molecular Formula: C24H29N7O2
Molecular Weight: 447.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Palbociclib exerts its anti-cancer effects primarily by inhibiting CDK4/6, which are key regulators of the G1 to S phase transition in the cell cycle. [, , , , ] By binding to these kinases, palbociclib prevents the phosphorylation of Rb. [, , , , ] Unphosphorylated Rb then binds to and inhibits E2F transcription factors, which are essential for the expression of genes required for S phase entry. [] This ultimately leads to cell cycle arrest in the G1 phase, inhibiting the proliferation of rapidly dividing cancer cells. [, , , , ]

Cancer Research

Palbociclib has emerged as a promising therapeutic agent in various cancer types, primarily those driven by dysregulated CDK4/6 activity and characterized by hormone receptor positivity. [, , , ]

  • Other Cancer Types: Beyond breast cancer, palbociclib has shown potential therapeutic benefits in other malignancies, including mantle cell lymphoma, nasopharyngeal carcinoma, and upper gastrointestinal cancers. [, , , , ] Studies are exploring its use as a single agent or in combination with other chemotherapeutic agents. [, , , ]
Future Directions
  • Biomarker Discovery: Identifying robust predictive biomarkers for response and resistance to palbociclib is crucial for personalizing treatment strategies. [, , , , , ] This includes exploring genetic alterations, gene expression signatures, and tumor microenvironment factors. [, , , , , , ]
  • Overcoming Resistance: Developing novel therapeutic approaches to overcome or circumvent resistance mechanisms is paramount. This includes exploring combination therapies, drug sequencing strategies, and developing next-generation CDK4/6 inhibitors with improved efficacy. [, , , , , ]
  • Expanding Clinical Applications: Investigating the therapeutic potential of palbociclib in a wider range of cancer types beyond those currently approved is warranted. [, , , , ] This includes evaluating its efficacy in different molecular subtypes and stages of cancer.
  • Optimizing Dosing and Scheduling: Determining the optimal dose and schedule of palbociclib administration, potentially through personalized approaches, could enhance efficacy and minimize toxicity. [, ]

Letrozole

  • Compound Description: Letrozole is an aromatase inhibitor, a class of drugs that block the production of estrogen. It is commonly used in the treatment of hormone receptor-positive breast cancer. [, , , , , , ]
  • Relevance: Letrozole is often used in combination with Palbociclib as a first-line treatment for postmenopausal women with hormone receptor-positive, human epidermal growth factor receptor 2-negative (ER+/HER2-) advanced or metastatic breast cancer. The combination aims to enhance the antitumor effects by targeting both estrogen production and cell cycle progression. [, , , , , , ]

Fulvestrant

  • Compound Description: Fulvestrant is a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor, preventing estrogen from binding and activating it, and also promotes the degradation of the receptor. It is utilized in the treatment of hormone receptor-positive breast cancer. [, , , , , ]
  • Relevance: Similar to Letrozole, Fulvestrant is used in combination with Palbociclib for the treatment of HR+/HER2- advanced breast cancer, particularly in women who have experienced disease progression after endocrine therapy. This combination therapy strategy aims to overcome endocrine resistance by combining different mechanisms of action. [, , , , , ]

Ribociclib

  • Compound Description: Ribociclib is a selective cyclin-dependent kinase (CDK) 4/6 inhibitor, similar to Palbociclib, that blocks the activity of CDK4/6, inhibiting cell cycle progression. It is clinically indicated for the treatment of HR+/HER2- advanced or metastatic breast cancer. [, ]
  • Relevance: Ribociclib shares a similar mechanism of action with Palbociclib, both being CDK4/6 inhibitors targeting the same cell cycle pathways in hormone receptor-positive breast cancer. The comparison of efficacy and safety profiles of these agents is an area of ongoing research. [, ]

Abemaciclib

  • Compound Description: Abemaciclib is another selective CDK4/6 inhibitor, like Palbociclib and Ribociclib, with clinical application in the treatment of HR+/HER2- advanced or metastatic breast cancer. [, , , ]
  • Relevance: Abemaciclib belongs to the same drug class as Palbociclib, targeting CDK4/6 to inhibit cell cycle progression in hormone receptor-positive breast cancer. The potential benefits and drawbacks of using Abemaciclib after prior progression on Palbociclib or Ribociclib are currently under investigation. [, , , ]

Tamoxifen

  • Compound Description: Tamoxifen is a selective estrogen receptor modulator (SERM). It acts by blocking the effects of estrogen in breast tissue. It is used in the treatment and prevention of hormone receptor-positive breast cancer. [, , ]
  • Relevance: Tamoxifen is a key agent in the treatment of hormone receptor-positive breast cancer, and its interaction with Palbociclib, particularly the potential for altered Palbociclib metabolism due to Tamoxifen's induction of CYP3A4, is of clinical relevance. [] The potential for using Palbociclib in combination with Tamoxifen, similar to its use with Letrozole or Fulvestrant, may be an area of future research.

Venetoclax

  • Compound Description: Venetoclax is a BCL2 inhibitor that promotes apoptosis (programmed cell death) by inhibiting the anti-apoptotic protein BCL2. It is used in various hematologic malignancies. []
  • Relevance: Research suggests that combining Palbociclib with Venetoclax may be a highly effective treatment strategy for mantle cell lymphoma. The combination exploits synthetic lethality by targeting both CDK4/6 and BCL2. []

Cisplatin

  • Compound Description: Cisplatin is a platinum-based chemotherapy drug that works by damaging DNA and inhibiting cell division. It is used to treat a variety of cancers. [, ]
  • Relevance: Studies suggest that while concurrent use of Palbociclib may dampen the cytotoxic effect of Cisplatin in nasopharyngeal carcinoma cells in vitro, Palbociclib-resistant and Cisplatin-resistant cell lines remain sensitive to subsequent treatment with Cisplatin or Palbociclib, respectively. [] In upper gastrointestinal cancers, Palbociclib synergistically enhances the anticancer activity of Cisplatin, particularly in P53 mutant models. []

Midazolam

  • Compound Description: Midazolam is a benzodiazepine medication used for sedation and to treat seizures. It is metabolized by the CYP3A4 enzyme. []
  • Relevance: Research indicates that Palbociclib is a weak inhibitor of the CYP3A4 enzyme, which is responsible for metabolizing Midazolam. This interaction may require dose adjustments for drugs metabolized by CYP3A4 when co-administered with Palbociclib. []

4‑Hydroxy‑tamoxifen

  • Compound Description: 4‑Hydroxy‑tamoxifen is a metabolite of Tamoxifen and is considered to be the more active form of the drug. It has a higher affinity for the estrogen receptor than Tamoxifen. []
  • Relevance: Like Tamoxifen, 4‑Hydroxy‑tamoxifen also induces CYP3A4. The study investigating the interaction between Palbociclib and Tamoxifen found no significant changes in Palbociclib pharmacokinetics in the presence of steady-state concentrations of 4‑Hydroxy‑tamoxifen, suggesting that coadministration with Palbociclib is feasible. []

N‑desmethyl‑tamoxifen

  • Compound Description: N‑desmethyl‑tamoxifen is another active metabolite of Tamoxifen. While it has a lower affinity for the estrogen receptor compared to 4‑Hydroxy‑tamoxifen, it still contributes to the drug's overall effectiveness. []
  • Relevance: Similar to 4‑Hydroxy‑tamoxifen, the study on Palbociclib and Tamoxifen interactions found no significant impact of N‑desmethyl‑tamoxifen on Palbociclib pharmacokinetics, supporting the possibility of their co-administration in clinical settings. []

Endoxifen (N‑desmethyl‑4-hydroxytamoxifen)

  • Compound Description: Endoxifen is a secondary metabolite of Tamoxifen formed by the metabolism of N‑desmethyl‑tamoxifen. It also binds to the estrogen receptor and contributes to the drug's anti-cancer effects. []
  • Relevance: The investigation of Palbociclib and Tamoxifen interactions found that Endoxifen, at steady-state concentrations, did not significantly alter the pharmacokinetics of Palbociclib. This finding indicates that these drugs could potentially be used together without major concerns about altered Palbociclib exposure. []

Paclitaxel

  • Compound Description: Paclitaxel is a chemotherapy medication used to treat a variety of cancers. It is a substrate of the ABCB1 transporter, which pumps drugs out of cells, contributing to drug resistance. []
  • Relevance: Palbociclib may interact with the ABCB1 transporter, potentially affecting the efficacy of drugs like Paclitaxel that are substrates of this transporter. []

Verapamil

  • Compound Description: Verapamil is a calcium channel blocker used to treat high blood pressure and other heart conditions. It is also known to inhibit the ABCB1 transporter. []
  • Relevance: Verapamil was used in research to reverse the resistance of ABCB1-overexpressing cells to Palbociclib. This suggests that co-administration of ABCB1 inhibitors might be a strategy to overcome Palbociclib resistance mediated by this transporter. []

Suberanilohydroxamic acid (SAHA)

  • Compound Description: SAHA, also known as Vorinostat, is a histone deacetylase (HDAC) inhibitor. It inhibits HDAC enzymes, leading to changes in gene expression and promoting cell death. SAHA is used in the treatment of certain types of lymphoma. []
  • Relevance: Research has demonstrated that the combination of Palbociclib with SAHA results in synergistic cell death in nasopharyngeal carcinoma both in vitro and in vivo. This synergistic effect is believed to be mediated by autophagy-associated cell death. []

Olaparib

  • Compound Description: Olaparib is a PARP inhibitor that prevents the repair of DNA damage, leading to cancer cell death. It is used in the treatment of certain ovarian, breast, and pancreatic cancers. []
  • Relevance: Studies suggest that Palbociclib-resistant breast cancer cells might be more sensitive to Olaparib. This finding suggests that PARP inhibitors could potentially be used to overcome Palbociclib resistance. []

Napabucasin

  • Compound Description: Napabucasin is a STAT3 inhibitor that blocks the activity of the STAT3 protein, which is involved in cell growth and survival. It is under investigation as a potential cancer treatment. []
  • Relevance: Research indicates that combining Napabucasin with Olaparib can effectively target acquired resistance to Palbociclib in breast cancer. The combination targets both the IL-6/STAT3 pathway and DNA repair mechanisms. []

C188-9

  • Compound Description: C188-9 is another STAT3 inhibitor, similar to Napabucasin, that targets the STAT3 signaling pathway and is being explored as a potential anticancer agent. []
  • Relevance: In Palbociclib-resistant breast cancer cells, combining C188-9 with Olaparib shows promise in overcoming resistance. This combination targets both STAT3-mediated cancer stem cells and DNA repair deficiencies. []

Zoledronic Acid (Zol)

  • Compound Description: Zoledronic acid is a bisphosphonate medication that inhibits bone resorption. It is used to treat bone metastases and osteoporosis. []
  • Relevance: In a study investigating the effects of Palbociclib on breast cancer bone metastasis, combining Palbociclib with Zoledronic acid was not sufficient to prevent tumor growth after a treatment break. This finding suggests that tumor cells may become insensitive to Palbociclib after a treatment break, highlighting the need for alternative or additional therapeutic strategies. []

Palazestrant (OP-1250)

  • Compound Description: Palazestrant is an oral complete estrogen receptor antagonist (CERAN) and selective estrogen receptor degrader (SERD) that binds to the ligand binding domain of the estrogen receptor and completely blocks ER-driven transcriptional activity in both wild-type (ESR1-wt) and mutant (ESR1-mut) forms of ER. []
  • Relevance: Preclinical studies have demonstrated improved tumor growth inhibition and shrinkage when Palazestrant is combined with Palbociclib. Clinical trials are ongoing to investigate the safety and efficacy of this combination. []
Source and Classification

Palbociclib is classified as an antineoplastic agent and specifically falls under the category of CDK inhibitors. Its chemical structure is defined as 6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(1-piperazinyl)-2-pyridinyl]amino]-pyrido[2,3-d]pyrimidin-7(8H)-one. The compound has been extensively studied for its efficacy in combination with other therapies, particularly endocrine therapies, to enhance treatment outcomes for breast cancer patients.

Synthesis Analysis

The synthesis of Palbociclib has been explored through various methods, with significant advancements reported in recent literature. One notable approach involves an eight-step synthesis starting from 2-(methylthio)pyrimidin-4-(3H)-one. This method includes several key reactions:

  1. Nucleophilic Substitution: Utilizing thionyl chloride to activate the pyrimidine ring.
  2. Bromination: Introducing bromine at specific positions on the ring.
  3. Cyclopentylamine Reaction: A nucleophilic substitution to attach cyclopentyl groups.
  4. Heck Reaction: A palladium-catalyzed coupling reaction used to form carbon-carbon bonds.
  5. Oxidation and Further Bromination: To refine the product.
  6. Cross-Coupling Reaction: Enhancing product yields through strategic coupling.
  7. Aqueous Workup: Final purification steps to isolate Palbociclib.
Molecular Structure Analysis

Palbociclib's molecular structure can be characterized by its complex arrangement of rings and functional groups:

  • Molecular Formula: C23_{23}H29_{29}N5_{5}O
  • Molecular Weight: Approximately 447.51 g/mol
  • Structural Features:
    • A pyrido[2,3-d]pyrimidine core that contributes to its biological activity.
    • Substituents including a cyclopentyl group and a piperazine moiety which enhance its binding affinity to CDK4/6.

The three-dimensional conformation of Palbociclib allows it to effectively interact with its target proteins, inhibiting their activity and thus blocking cell cycle progression .

Chemical Reactions Analysis

Palbociclib undergoes several key chemical reactions during its synthesis:

These reactions are meticulously controlled to optimize yield and purity, often employing microwave-assisted techniques or palladium catalysts to enhance efficiency .

Mechanism of Action

Palbociclib exerts its therapeutic effects primarily through selective inhibition of CDK4 and CDK6, which are pivotal in regulating the cell cycle:

  • Inhibition Mechanism: By binding to the ATP-binding site of CDK4/6, Palbociclib prevents their activation by cyclins, leading to a halt in cell cycle progression at the G1 phase.
  • Consequences of Inhibition: This action results in decreased phosphorylation of retinoblastoma protein (Rb), thereby blocking transcription factors necessary for S-phase entry and subsequent DNA replication.

Research has demonstrated that this mechanism effectively reduces tumor proliferation rates in various cancer models .

Physical and Chemical Properties Analysis

Palbociclib exhibits several notable physical and chemical properties:

  • Solubility: Moderately soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water, which can affect bioavailability.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature variations.
  • Crystallization Behavior: Recent studies have explored cocrystal formations with other compounds like kaempferol to enhance solubility and tabletability for pharmaceutical formulations .

These properties are critical for its formulation into effective therapeutic regimens.

Applications

Palbociclib's primary application is in oncology, specifically for treating advanced breast cancer in combination with hormonal therapies such as letrozole or anastrozole. Its use has been associated with:

  • Improved progression-free survival rates in clinical trials compared to endocrine therapy alone.
  • Ongoing research into its efficacy against other malignancies, including non-small cell lung cancer and other solid tumors.

Additionally, studies are investigating novel derivatives of Palbociclib that may enhance its anticancer activity or reduce side effects .

Properties

CAS Number

571190-30-2

Product Name

Palbociclib

IUPAC Name

6-acetyl-8-cyclopentyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C24H29N7O2

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C24H29N7O2/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29)

InChI Key

AHJRHEGDXFFMBM-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

6-acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-ylpyridin-2-ylamino)-8H-pyrido(2,3-d)pyrimidin-7-one
Ibrance
palbociclib
PD 0332991
PD-0332991
PD0332991

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.